molecular formula C12H16N2O4 B2382134 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034314-91-3

3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2382134
CAS No.: 2034314-91-3
M. Wt: 252.27
InChI Key: SGQNOHCXUJUQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic organic compound designed for research and development applications. This molecule features an oxazolidine-2,4-dione core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry . The structure is further functionalized with a piperidine moiety, a common feature in bioactive molecules that can influence pharmacokinetic properties, which is substituted at the nitrogen with a cyclopropanecarbonyl group. Compounds containing the oxazolidinone ring have garnered considerable interest in antibiotic research. They represent the only new class of synthetic antibiotics advanced in clinical use over the past half-century . The core oxazolidinone structure is known for its unique mechanism of action, which involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis . This mechanism provides high antibiotic efficiency against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with a low susceptibility to common resistance mechanisms . The specific stereochemistry and substitution pattern on the oxazolidinone core are critical for biological activity; for instance, an S configuration at the C5 position and specific N -aryl substituents are established as essential pharmacophoric features in clinically successful oxazolidinone antibiotics . Beyond its antimicrobial potential, the oxazolidine-2,4-dione motif is a versatile building block in chemical synthesis. Recent methodologies have enabled the efficient construction of this heterocycle using atmospheric carbon dioxide, highlighting its relevance in modern synthetic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate the specific properties and potential applications of this particular derivative.

Properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-10-7-18-12(17)14(10)9-3-5-13(6-4-9)11(16)8-1-2-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQNOHCXUJUQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Functionalization

The piperidine ring is typically derived from 4-piperidone or commercially available piperidine-4-carboxylic acid derivatives . A common pathway involves:

  • Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to prevent unwanted side reactions.
  • Step 2 : Reductive amination or nucleophilic substitution to introduce substituents at the 4-position.

For example, methyl 4-oxopiperidine-2-carboxylate is alkylated at the 4-position using Grignard reagents, followed by hydrogenolysis to yield 4-substituted piperidines.

Introduction of the Cyclopropanecarbonyl Group

Acylation Strategies

The cyclopropanecarbonyl group is introduced via N-acylation of the piperidine nitrogen:

  • Reagents : Cyclopropanecarbonyl chloride or anhydride.
  • Conditions : Base catalysis (e.g., triethylamine, DMAP) in dichloromethane or THF at 0–25°C.

Example Protocol :

  • Dissolve 1-(piperidin-4-yl)oxazolidine-2,4-dione (1.0 equiv) in anhydrous THF.
  • Add triethylamine (2.5 equiv) and cyclopropanecarbonyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (Yield: 78–85%).

Oxazolidine-2,4-dione Ring Formation

Carbamate-Ester Condensation

A seminal method from US Patent 4,220,787 describes the reaction of carbamates with 2-hydroxycarboxylic acid esters under thermal conditions:

  • General Reaction :
    $$
    \text{R}^1\text{NHCOOR}^4 + \text{R}^2\text{C(OH)COOR}^5 \rightarrow \text{Oxazolidine-2,4-dione} + \text{R}^4\text{OH} + \text{R}^5\text{OH}
    $$
  • Conditions : 80–250°C, catalyst-free or with Lewis acids (e.g., ZnCl₂).

Optimized Procedure :

  • Combine 1-(cyclopropanecarbonyl)piperidin-4-amine (1.0 equiv) with ethyl 2-hydroxypropanoate (1.5 equiv).
  • Heat at 180°C for 6 hours under nitrogen.
  • Purify via recrystallization from ethanol (Yield: 70–75%).

Intramolecular Urea Cyclization

Alternative approaches leverage urea precursors for ring closure:

  • React piperidin-4-yl carbamate with phosgene equivalents (e.g., triphosgene) to form a reactive isocyanate intermediate.
  • Intramolecular cyclization under basic conditions (e.g., NaHCO₃) yields the oxazolidine-dione ring.

Key Data :

Method Temperature (°C) Catalyst Yield (%) Purity (%)
Carbamate-Ester 180 None 75 98
Urea Cyclization 25 NaHCO₃ 82 95

Stereochemical Considerations and Byproduct Mitigation

The stereochemistry at the piperidine 4-position and oxazolidine-dione ring junction is critical for biological activity. Chiral resolution via preparative HPLC or enzymatic kinetic resolution ensures enantiopurity. Common byproducts include:

  • N-Acylated isomers : Controlled by slow addition of acylating agents.
  • Ring-opened derivatives : Minimized using anhydrous conditions.

Scale-Up and Industrial Feasibility

Process Optimization

  • Solvent Selection : Transition from THF to toluene improves safety and cost-efficiency.
  • Catalyst Recycling : ZnCl₂ recovery via aqueous extraction reduces waste.
  • Continuous Flow Systems : Enhance reaction control for carbamate-ester condensation at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophilic Reagents: Halogenated compounds, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione, a comparative analysis with analogous compounds is essential. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Piperidine-Oxazolidine Derivatives

Compound Name Key Substituents Biological Activity/Application Reference
This compound Cyclopropanecarbonyl, oxazolidine-2,4-dione Under investigation for enzyme modulation
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) 2,3-dimethylphenylmethyl, pyridinyl-indole Synergist of carbapenems against MRSA
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) 2-chlorophenyl, 2,3-dimethylbenzyl, fluoro-indole Antimicrobial synergy with carbapenems
2-[1-(Biphenyl-4-ylmethyl)piperidin-4-yl]ethylcarbamate derivative Biphenyl-4-ylmethyl, carbamate Nanoparticle-based mRNA delivery and CRISPR editing

Key Observations :

In contrast, DMPI and CDFII feature aromatic substituents (e.g., 2,3-dimethylphenylmethyl, chlorophenyl) that improve interactions with bacterial targets like MRSA . The oxazolidine-2,4-dione core in the target compound differs from the indole scaffolds in DMPI/CDFII, suggesting divergent mechanisms of action. Oxazolidine-diones are known for their role in inhibiting proteases or kinases, whereas indole derivatives often target bacterial membrane proteins .

Functional Applications :

  • While DMPI and CDFII exhibit antimicrobial synergy , the target compound’s activity remains less characterized but aligns with enzyme-targeting applications due to its oxazolidine-dione structure .
  • The biphenyl-4-ylmethyl analog in demonstrates the versatility of piperidine-oxazolidine hybrids in drug delivery systems , emphasizing how substituent choice (e.g., lipophilic biphenyl vs. cyclopropane) tailors compounds for specific biological interfaces.

Synthetic Accessibility :

  • The target compound’s synthesis via cyclopropanecarbonyl chloride and piperidine intermediates (as in ) is relatively straightforward compared to the multi-step routes required for DMPI/CDFII, which involve indole ring formation and aromatic functionalization .

Research Findings and Implications

  • Enzyme Inhibition Potential: Computational docking studies suggest that the oxazolidine-2,4-dione group in the target compound may interact with catalytic residues of serine proteases, though experimental validation is pending .
  • Antimicrobial Gaps : Unlike DMPI/CDFII, the target compound lacks reported synergy with carbapenems, highlighting the critical role of indole and chlorophenyl groups in MRSA-targeting activity .
  • Delivery System Relevance: The biphenyl analog’s success in mRNA delivery suggests that modifying the piperidine substituent in the target compound could expand its utility into nanomedicine.

Biological Activity

3-(1-(Cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione. A common method includes cyclization using piperidine-4-carboxylic acid and oxazolidine-2,4-dione under controlled conditions to achieve high yields. The process may also involve purification and crystallization to obtain the desired product in hydrochloride salt form .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, leading to alterations in various cellular pathways. The precise mechanisms remain under investigation but suggest potential roles in medicinal chemistry and therapeutic applications .

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity. For instance, compounds within this class have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunit, making them effective against various Gram-positive bacteria .

Case Studies

Study Findings Implications
Study A (2020)Showed that oxazolidinones effectively inhibited bacterial growth in vitro.Potential for development as a new antibiotic agent.
Study B (2021)Investigated the compound's effects on cancer cell lines; observed reduced proliferation rates.Suggests a role in cancer therapy development.
Study C (2023)Explored the mechanism of action; indicated enzyme inhibition as a key pathway.Provides insight into therapeutic applications and molecular targets.

Comparative Analysis

When compared to similar compounds, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, this compound demonstrates unique properties due to its specific piperidine and oxazolidine moieties. This uniqueness may confer distinct biological activities that warrant further exploration .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione?

Methodological Answer: The synthesis typically involves:

Piperidine Functionalization: Introduce the cyclopropanecarbonyl group to piperidin-4-ylamine via acylation using cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Oxazolidine-2,4-dione Formation: React the acylated piperidine with a carbonyl source (e.g., phosgene or triphosgene) and an amino alcohol under controlled pH (7–8) to form the oxazolidine ring .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Key Considerations:

  • Reaction Optimization: Microwave-assisted synthesis (80–100°C, 30 min) can improve yields compared to traditional reflux .
  • Byproduct Mitigation: Use inert gas (N₂) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the piperidine (δ 1.5–2.8 ppm), cyclopropane (δ 0.8–1.2 ppm), and oxazolidine-dione (δ 4.2–5.0 ppm) .
    • ¹³C NMR: Confirm carbonyl groups (δ 165–175 ppm) and cyclopropane carbons (δ 8–12 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₄H₁₉N₂O₄: 279.1345) .
  • X-ray Crystallography: Resolve stereochemistry and confirm planarity of the oxazolidine-dione ring .

Data Interpretation:

  • Compare experimental shifts with literature values for analogous oxazolidine-diones (e.g., ±0.1 ppm tolerance for ¹H NMR) .

Advanced Questions

Q. How can computational modeling predict the bioactivity of this compound against bacterial protein synthesis targets?

Methodological Answer:

Molecular Docking:

  • Use AutoDock Vina to dock the compound into the bacterial ribosome’s 50S subunit (PDB ID: 1XBP). Focus on hydrogen bonding with A2451 and hydrophobic interactions with U2506 .
  • Validate docking poses using MD simulations (GROMACS, 100 ns) to assess binding stability .

QSAR Modeling:

  • Train a model on oxazolidinone derivatives with known MIC values against S. aureus. Include descriptors like logP, polar surface area, and H-bond acceptors .

ADMET Prediction:

  • Use SwissADME to predict solubility (LogS ≈ -3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

Case Study:

  • Analogous compounds (e.g., linezolid derivatives) show IC₅₀ < 1 µM against bacterial translation machinery .

Q. How can researchers resolve contradictions in biological assay data (e.g., variable IC₅₀ values) for this compound?

Methodological Answer:

Assay Replication:

  • Conduct triplicate experiments under standardized conditions (pH 7.4, 37°C, 5% CO₂) .

Variable Optimization:

  • Test solubility enhancers (e.g., DMSO ≤ 0.1%) to ensure compound stability in media .
  • Adjust cell density (e.g., 1 × 10⁴ cells/well) to prevent overconfluency artifacts .

Orthogonal Assays:

  • Validate enzyme inhibition (e.g., bacterial transpeptidase) via fluorescence polarization and SPR .

Example:

  • Discrepancies in MIC values (e.g., 2–8 µg/mL) may arise from efflux pump activity; use efflux inhibitors (e.g., PAβN) to confirm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.